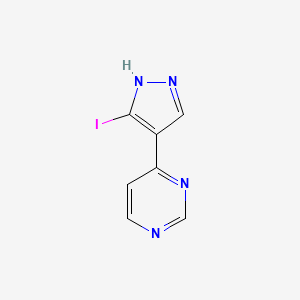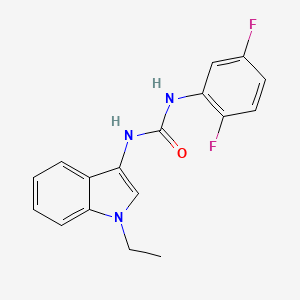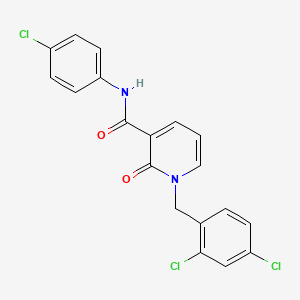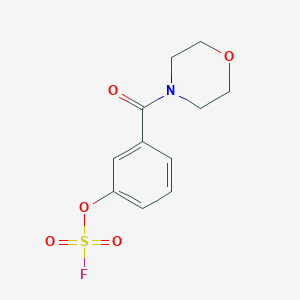
4-(3-Iodo-1H-pyrazol-4-yl)pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“4-(3-Iodo-1H-pyrazol-4-yl)pyrimidine” is a chemical compound with the linear formula C7H5N4I1 . It is a solid in form . This compound is part of a collection of unique chemicals provided by Sigma-Aldrich to early discovery researchers .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a pyrimidine ring attached to a pyrazole ring via a carbon atom . The pyrazole ring contains an iodine atom .Physical And Chemical Properties Analysis
“this compound” is a solid compound . Its linear formula is C7H5N4I1 . The CAS Number is 1111638-50-6 .科学的研究の応用
Anticancer Potential
Pyrazolo[3,4-d]pyrimidines, including derivatives like 4-(3-Iodo-1H-pyrazol-4-yl)pyrimidine, have been studied extensively for their potential as anticancer agents. A significant focus has been on their application as protein kinase inhibitors. These compounds exhibit promising antitumor activity, but often face challenges like suboptimal aqueous solubility. To optimize these properties, researchers have developed prodrugs that demonstrate enhanced pharmacokinetic and therapeutic properties, specifically against human glioblastoma cell lines (Vignaroli et al., 2017).
Enzymatic Inhibition
Another area of study involves the inhibition of enzymes such as acetylcholinesterase (AChE) and carbonic anhydrase (hCA). Derivatives of pyrazolo[3,4-d]pyrimidine have been synthesized and evaluated for their ability to inhibit these enzymes. The compounds synthesized from 3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine have shown notable inhibition capabilities, with certain compounds demonstrating significant selectivity and potency as inhibitors (Aydin, Anil, & Demir, 2021).
Applications in OLEDs
This compound and its related compounds have also found use in organic light-emitting diodes (OLEDs). Research into pyrimidine chelates has led to the development of new classes of heteroleptic Ir(III) metal complexes. These complexes demonstrate photophysical properties suitable for application in OLEDs, contributing to the development of high-performance sky-blue- and white-emitting OLEDs (Chang et al., 2013).
Improvement in Pharmacokinetic Properties
Addressing the issue of poor aqueous solubility, researchers have explored nanosystem approaches for drug delivery of pyrazolo[3,4-d]pyrimidines. By developing albumin nanoparticles and liposomes, scientists have been able to enhance the solubility profile and pharmacokinetic properties of these compounds, particularly for anti-neuroblastoma activity (Vignaroli et al., 2016).
Antimicrobial Properties
Recent studies have also explored the antimicrobial properties of pyrazolo[3,4-d]pyrimidines. These compounds, known for their anticancer activity through the inhibition of eukaryotic protein kinases, are now being investigated for their potential as antimicrobial agents. This research opens up possibilities for their application in preventing and treating bacterial infections, especially in cancer patients (Greco et al., 2020).
Safety and Hazards
The safety information for “4-(3-Iodo-1H-pyrazol-4-yl)pyrimidine” indicates that it may cause skin irritation (H315), eye irritation (H319), and is hazardous to aquatic life with long lasting effects (H410) . Precautionary measures include avoiding release to the environment and wearing protective gloves/eye protection .
作用機序
Target of Action
It is known that pyrazole-pyrimidine hybrids can act on different targets simultaneously in cancer cells .
Mode of Action
It is known that pyrazole-pyrimidine hybrids can interact with their targets in cancer cells .
Biochemical Pathways
It is known that pyrazole-pyrimidine hybrids can affect various biochemical pathways in cancer cells .
Pharmacokinetics
It is known that irreversible kinase inhibitors, a category that includes some pyrazole-pyrimidine hybrids, often show improved biochemical efficacy and good pharmacokinetic profiles .
Result of Action
It is known that pyrazole-pyrimidine hybrids can have potent in vitro and in vivo activity against both drug-sensitive and drug-resistant cancers .
特性
IUPAC Name |
4-(5-iodo-1H-pyrazol-4-yl)pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5IN4/c8-7-5(3-11-12-7)6-1-2-9-4-10-6/h1-4H,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVKFMSYWNWEXLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CN=C1C2=C(NN=C2)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5IN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![Ethyl 6-acetyl-2-(4-((4-methylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2702654.png)

![5-(3-bromobenzyl)-3-(2-chlorobenzyl)-8-fluoro-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one](/img/structure/B2702657.png)
![[4-(3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]-(2-phenyltriazol-4-yl)methanone](/img/structure/B2702658.png)

![4-(N,N-diallylsulfamoyl)-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2702660.png)

![2-[5-(azepan-1-ylsulfonyl)-2-oxopyridin-1(2H)-yl]-N-methyl-N-(3-methylphenyl)acetamide](/img/structure/B2702662.png)
![(Z)-4-oxo-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4H-chromene-2-carboxamide](/img/structure/B2702663.png)


![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-1-methyl-1H-pyrazole-3-carboxamide hydrochloride](/img/structure/B2702671.png)
![benzo[b]thiophen-2-yl(3-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)azetidin-1-yl)methanone](/img/structure/B2702673.png)
![2-cyano-N-cyclopropyl-3-[2,5-dimethyl-1-(2,3,4-trifluorophenyl)-1H-pyrrol-3-yl]prop-2-enamide](/img/structure/B2702675.png)
